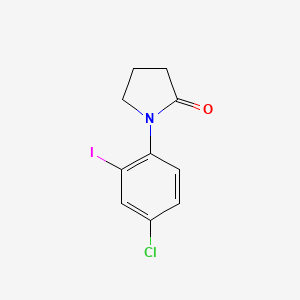
1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone is an organic compound characterized by the presence of a pyrrolidinone ring substituted with a 4-chloro-2-iodophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone typically involves the reaction of 4-chloro-2-iodoaniline with a suitable pyrrolidinone precursor under controlled conditions. One common method involves the use of N-iodosuccinimide (NIS) as an iodinating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at room temperature, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions and minimizing impurities.
化学反应分析
Types of Reactions: 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
科学研究应用
1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .
相似化合物的比较
- N-(4-Chloro-2-iodophenyl)acetamide
- 4-Chloro-2-iodoaniline
- 1-(4-Chloro-2-hydroxy-5-iodophenyl)ethan-1-one
Comparison: 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone is unique due to its pyrrolidinone ring, which imparts distinct chemical properties compared to other similar compounds. For instance, N-(4-Chloro-2-iodophenyl)acetamide lacks the pyrrolidinone ring, resulting in different reactivity and biological activity. The presence of both chlorine and iodine atoms in the compound also contributes to its unique electronic and steric characteristics, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C10H9ClINO |
|---|---|
分子量 |
321.54 g/mol |
IUPAC 名称 |
1-(4-chloro-2-iodophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClINO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
InChI 键 |
NJOGIBIQKSFUTO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



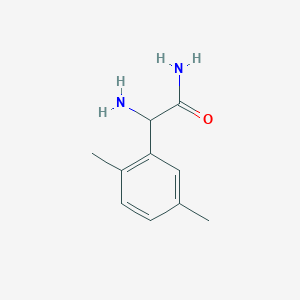
![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)
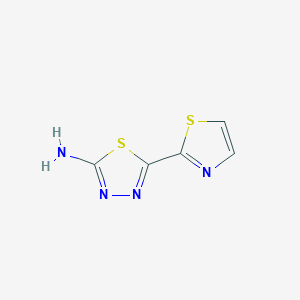
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13686587.png)
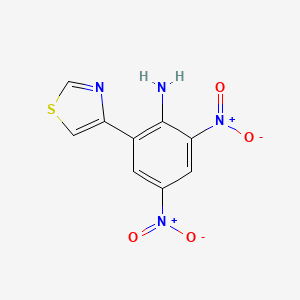
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B13686594.png)


![N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13686610.png)
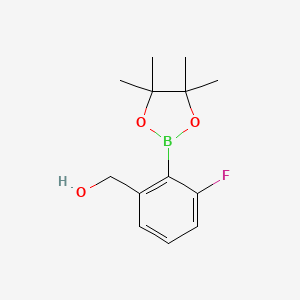
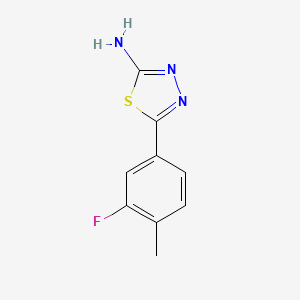
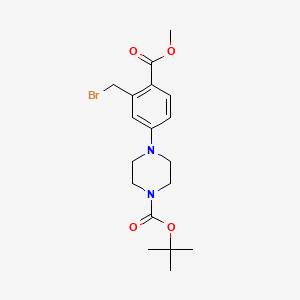
![(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine](/img/structure/B13686641.png)
